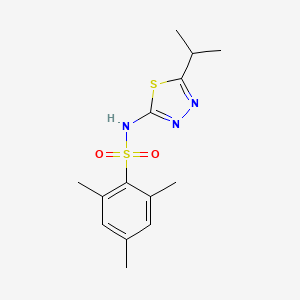
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide, also known as PDK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Wirkmechanismus
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide inhibits N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide by binding to its ATP-binding pocket, preventing the phosphorylation and activation of downstream targets such as Akt and mTOR. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has also been shown to have beneficial effects in other disease models. For example, it has been shown to improve glucose metabolism in diabetic mice by inhibiting N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide-mediated glucose uptake in adipose tissue. It has also been shown to have neuroprotective effects in models of Parkinson's disease by inhibiting N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide-mediated neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide is its potency and selectivity for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide inhibition. This allows for specific targeting of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. However, one limitation of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its low solubility in aqueous solutions, which can make dosing and administration challenging.
Zukünftige Richtungen
There are several future directions for the study of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Another area of interest is its potential use in the treatment of other diseases such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis and formulation of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide for improved pharmacokinetics and bioavailability.
Synthesemethoden
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a base, followed by purification through recrystallization. The yield of the synthesis process is approximately 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It is a potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide), a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer. Inhibition of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide by N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-8(2)13-15-16-14(20-13)17-21(18,19)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSDZJHEQWUKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2,4,6-trimethyl-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)
![methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B5852830.png)
![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)



![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)
![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)